N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

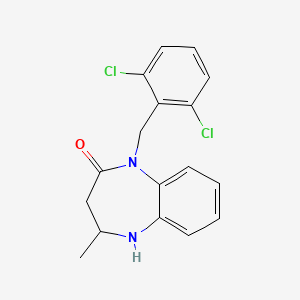

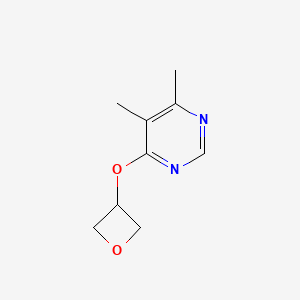

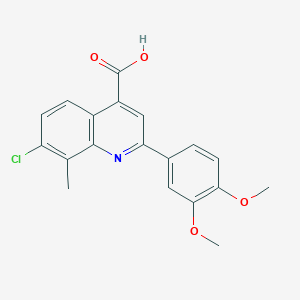

“N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide” is a chemical compound that likely belongs to the class of azetidines . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . The trifluoroethoxy group attached to the azetidine ring is a type of ether group, which is known for its stability and resistance to hydrolysis .

Applications De Recherche Scientifique

Ring-Expansion Reactions and Functionalized Azetidines

Functionalized azetidines, such as those derived from N-benzhydryl-related compounds, have been a focus of research due to their potential applications in synthesizing diverse organic molecules. For example, the transition metal-free reaction between N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde can yield functionalized azetidines, 2,3-dihydrofurans, or unorthodox dioxa-3-azabicyclonone-4-ene motifs, depending on the conditions used. These reactions demonstrate the versatility of azetidine derivatives in organic synthesis, offering pathways to various complex structures (Suraj & K. Swamy, 2022).

Synthesis of 3-Oxo- and 3-Ethylideneazetidine Derivatives

The preparation and transformation of 3-azetidinones, including those with different N-substituents leading to 3-ethylideneazetidines, showcase the synthetic versatility of azetidine derivatives. This research is relevant for the projected synthesis of complex azetidine-based compounds, such as polyoximic acid. These studies highlight the importance of azetidine derivatives in the synthesis of novel organic compounds with potential applications in medicinal chemistry and material science (H. Bauman & R. Duthaler, 1988).

Antimicrobial and Antitubercular Activities

Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities. This research exemplifies the potential of azetidine derivatives in developing new antimicrobial and antitubercular agents, offering a promising avenue for the discovery of novel therapeutics. The study demonstrates the biological relevance of azetidine derivatives beyond their chemical properties, highlighting their potential in drug discovery (K. Ilango & S. Arunkumar, 2011).

Dopamine Antagonist Activity

Azetidine derivatives have also been evaluated for their potency as dopaminergic antagonists. This research underscores the significance of azetidine derivatives in neuroscience and pharmacology, particularly in the context of designing drugs that can modulate dopaminergic systems for therapeutic purposes (Shashikant D. Metkar, M. Bhatia, & U. Desai, 2013).

Ozone-Mediated Cleavage

The study on ozone-mediated cleavage of the benzhydryl protecting group from aziridinyl esters, leading to novel deprotection strategies for aziridines, reflects the chemical ingenuity in manipulating azetidine and related compounds. Such chemical transformations are crucial for the advancement of synthetic methodologies in organic chemistry (A. Patwardhan et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O2/c20-19(21,22)13-26-16-11-24(12-16)18(25)23-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSXFRYMXMUWAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2839993.png)

![Oxamide, N-(4-fluorobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B2839994.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2839995.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2840000.png)

![5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840008.png)

![3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840010.png)